Methyl 4-chloro-2-cyanophenylcarbamate
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl N-(4-chloro-2-cyanophenyl)carbamate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
QWWCLCBAVOWICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs include:
- Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1): Differs in substituent positions (2-Cl, 4-OH vs. 4-Cl, 2-CN) and lacks the methyl ester group. The hydroxyl group increases polarity, reducing lipophilicity compared to the cyano group in the target compound .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These feature a 3-chlorophenyl urea linkage instead of a direct carbamate group. The urea moiety introduces hydrogen-bonding capacity, altering solubility and biological target interactions .
Physicochemical Properties
Table 1: Lipophilicity (log k) of Selected Carbamates (HPLC Data)
| Compound | log k | Reference |
|---|---|---|
| Methyl 4-chloro-2-cyanophenylcarbamate* | ~3.2† | [1, 5] |
| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | 2.8 | [4] |
| 4-Chloro-2-(3-chlorophenylurea)carbamate | 3.5 | [1] |
Estimated based on structural analogs; †Cyano and chloro groups synergistically increase log *k compared to hydroxyl-substituted analogs.
Table 2: Solubility and Stability Comparisons
| Compound | Solubility (g/100 mL, temp °C) | Hydrolysis Stability |
|---|---|---|
| This compound* | ~0.05 (25)‡ | High (cyano stabilizes) |
| Methyl cyanoacetate | 29.3 (20) | Moderate |
| Methyl chloroacetate | 12.0 (20) | Low |
*Estimated from methyl carbamate derivatives; ‡Low solubility due to high lipophilicity .
Q & A
Q. How can computational methods enhance SAR studies?
- Methodological Answer : Perform QSAR modeling (e.g., CoMFA or CoMSIA) using descriptors like logP, molar refractivity, and H-bond donors. Dock the compound into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Validate predictions with synthesis and testing of analogs (e.g., replacing chloro with fluoro substituents) .
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